molecular formula C22H34N2O2 B5014123 N-cycloheptyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide

N-cycloheptyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B5014123
M. Wt: 358.5 g/mol
InChI Key: GEWNTFZNFVYHSP-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by a piperidine ring substituted with a cycloheptyl group and an ethoxyphenylmethyl group, making it a unique and versatile molecule.

Properties

IUPAC Name

N-cycloheptyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c1-2-26-21-12-8-7-9-19(21)17-24-15-13-18(14-16-24)22(25)23-20-10-5-3-4-6-11-20/h7-9,12,18,20H,2-6,10-11,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWNTFZNFVYHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of piperidine with cycloheptyl bromide to form N-cycloheptylpiperidine. This intermediate is then reacted with 2-ethoxybenzyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide
  • N-cycloheptyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
  • N-cycloheptyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide

Uniqueness

N-cycloheptyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

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